N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (referred to as P048-0262) is a triazolopyridine sulfonamide derivative with the molecular formula C21H19FN4O2S and a molecular weight of 410.47 . It is part of ChemDiv’s antifungal screening library and exhibits moderate lipophilicity (logP = 3.591) and low water solubility (logSw = -3.58) . The compound features a 2-fluorophenylmethyl group and a 3-methylphenyl substituent on the sulfonamide nitrogen, which likely influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-5-4-7-17(11-15)25(12-16-6-2-3-8-19(16)21)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMTALXSLBQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a condensation reaction, often using catalysts such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base like triethylamine.
Addition of Fluorophenyl and Methylphenyl Groups: The final step involves the alkylation of the compound with 2-fluorobenzyl chloride and 3-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved may include inhibition of kinases, proteases, or other enzymes critical for cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antimalarial Triazolopyridine Sulfonamides
Several analogs with the [1,2,4]triazolo[4,3-a]pyridine-sulfonamide scaffold have been explored for antimalarial activity:
- 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide :
- N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a): Molecular weight: 435.6 . Substituents: 3-chlorobenzyl and 3,5-difluorophenyl groups.
| Compound | Target Activity | IC50/EC50 | Key Substituents |
|---|---|---|---|
| P048-0262 | Antifungal (screening) | N/A | 2-fluorophenylmethyl, 3-methylphenyl |
| 3-Ethyl-N-(3-fluorobenzyl)-[...] | Antimalarial | 2.24 µM | 3-ethyl, 4-methoxyphenyl |
| N-(3-Chlorobenzyl)-[...] (8a) | Antimalarial | N/A | 3-chlorobenzyl, 3,5-difluorophenyl |
Structural Modifications and Physicochemical Properties
Halogen Substituents
- P048-0262 vs. N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) :
Aromatic Ring Functionalization
Structure-Activity Relationship (SAR) Insights
- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size optimize target interactions without significant metabolic liabilities, whereas chlorine may enhance potency at the cost of toxicity .
- Methyl vs. Ethyl Groups : P048-0262’s 3-methylphenyl group balances metabolic stability and steric hindrance, while ethyl groups (e.g., in antimalarial analogs) may improve hydrophobic binding .
- Sulfonamide Position : Analogs with sulfonamide at position 8 (e.g., 8a ) vs. 6 (P048-0262) show divergent biological activities, suggesting positional sensitivity in target engagement .
Biological Activity
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 314.4 g/mol. Its structure features a triazole ring linked to a pyridine sulfonamide moiety, which is critical for its biological activity.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. Specifically, this compound has been studied for its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress signaling pathways .
Antimicrobial Activity
In vitro studies have shown that sulfonamide derivatives can exhibit significant antimicrobial properties. The specific compound under review has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspase pathways. This effect is likely mediated via the inhibition of specific kinases involved in cell proliferation and survival .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives revealed that this compound exhibited notable activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating strong potential for therapeutic use . -
Case Study 2: Cancer Cell Line Testing
In research involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound was shown to significantly reduce cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Start with precursor functionalization: Introduce fluorophenyl and methylphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, as demonstrated in analogous triazolo-pyridine syntheses .
- Optimize sulfonamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions to minimize side reactions.
- Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC and purity by NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Assign peaks using - and -NMR, focusing on sulfonamide protons (δ 10–12 ppm) and triazole ring protons (δ 7–9 ppm). Compare with computed spectra from tools like ACD/Labs .
- HRMS : Validate molecular weight with <5 ppm error.
- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally related sulfonamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and methylphenyl substituents on biological activity?
- Methodology :
- Synthesize analogs with substituent variations (e.g., 3-fluoro vs. 4-fluoro, bulkier aryl groups).
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, logP).
- Use molecular docking to predict binding interactions, leveraging triazolo-pyridine scaffolds as templates .
Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?
- Methodology :
- Orthogonal assays : Compare results from fluorescence-based, radiometric, and SPR assays to rule out interference from fluorinated groups .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain systems .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validations are required?
- Methodology :
- In silico tools : Use SwissADME or ADMET Predictor to estimate logP, solubility, and CYP450 interactions.
- Validate predictions via:
- Plasma protein binding assays (equilibrium dialysis).
- Caco-2 permeability studies to assess intestinal absorption .
Q. What experimental protocols ensure stability of the sulfonamide moiety under varying pH and temperature conditions?
- Methodology :
- Conduct forced degradation studies:
- Acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C).
- Oxidative stress (3% HO).
- Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting data on the compound’s selectivity toward kinase vs. non-kinase targets?
- Methodology :
- Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions.
- Use isoform-specific inhibitors in counter-screens to isolate contributions from related enzymes .
Q. What in vitro/in vivo models are appropriate for validating the compound’s proposed mechanism of action in neurodegenerative disease?
- Methodology :
- In vitro : Primary neuron cultures treated with Aβ oligomers; measure tau phosphorylation via Western blot.
- In vivo : Transgenic mouse models (e.g., APP/PS1) dosed orally (10–50 mg/kg) for 4 weeks; assess cognitive deficits via Morris water maze .
Environmental and Safety Considerations
Q. How can the environmental impact of this compound be assessed during early-stage development?
- Methodology :
- OECD 301F test : Measure biodegradability in aqueous systems.
- Ecotoxicity screening : Use Daphnia magna and algal growth inhibition assays at 1–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
